1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that contains a triazolopyrimidine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the cyclopropyl group and the pyrrolidine carboxylic acid moiety adds to its structural complexity and potential for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free tandem reaction . This method is eco-friendly and results in good-to-excellent yields.
Industrial Production Methods
Industrial production methods for this compound may involve scale-up reactions and late-stage functionalization of the triazolopyrimidine core. The use of mechanochemical methods, such as the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate, has also been reported .
Chemical Reactions Analysis
Types of Reactions
1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazolopyrimidine core or the cyclopropyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inverse agonist for RORγt, an inhibitor for PHD-1, JAK1, and JAK2 . These interactions can modulate various biological processes, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share the triazolopyrimidine core and exhibit similar biological activities.
Pyrazolo[1,5-a]pyrimidines: Structurally similar and used in medicinal chemistry for their biological activities.
Pyrazolo[5,1-c][1,2,4]triazines: Known for their antiviral and antitumor activities.
Uniqueness
1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid is unique due to the presence of the cyclopropyl group and the pyrrolidine carboxylic acid moiety, which may enhance its biological activity and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C13H15N5O2 |
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Molecular Weight |
273.29 g/mol |
IUPAC Name |
1-(5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H15N5O2/c19-12(20)9-3-4-17(6-9)11-5-10(8-1-2-8)16-13-14-7-15-18(11)13/h5,7-9H,1-4,6H2,(H,19,20) |
InChI Key |
GIIVOGFKJYMOTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=NC=NN3C(=C2)N4CCC(C4)C(=O)O |
Origin of Product |
United States |
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